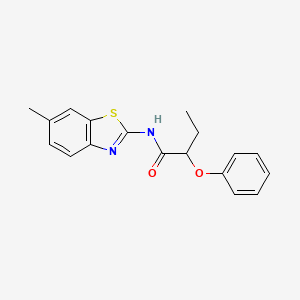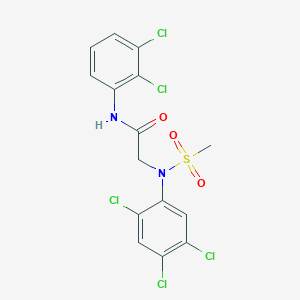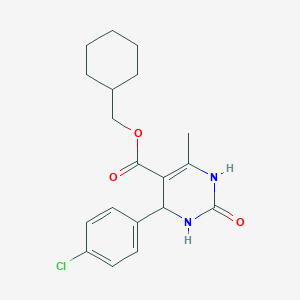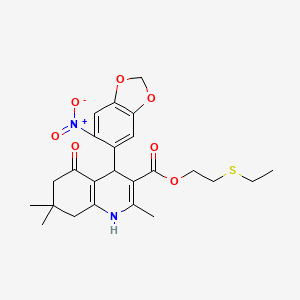![molecular formula C16H11ClF3NO B5108353 1-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one](/img/structure/B5108353.png)
1-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound is also known as Clomazone and is a herbicide that is commonly used to control weeds in crops such as soybeans, cotton, and rice. However, its potential uses go beyond herbicidal properties, as it has been found to have several other applications in scientific research.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one involves the inhibition of the enzyme HPPD (4-hydroxyphenylpyruvate dioxygenase). This enzyme is involved in the biosynthesis of plastoquinone, which is essential for photosynthesis in plants. By inhibiting this enzyme, Clomazone disrupts the photosynthetic process in plants, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that Clomazone can have several biochemical and physiological effects. Some of these include:
1. Increased oxidative stress: Clomazone has been found to increase oxidative stress in cells, leading to DNA damage and cell death.
2. Inhibition of HPPD enzyme: Clomazone inhibits the activity of the HPPD enzyme, leading to the disruption of the photosynthetic process in plants.
3. Neuroprotection: Clomazone has been found to have neuroprotective properties and can protect neurons from damage caused by oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
The use of 1-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one in lab experiments has several advantages and limitations. Some of these include:
Advantages:
1. Clomazone is a potent inhibitor of the HPPD enzyme, making it a useful tool for studying the photosynthetic process in plants.
2. Clomazone has been found to have neuroprotective properties, making it a useful tool for studying neurodegenerative diseases.
3. Clomazone is widely available and relatively inexpensive, making it accessible to researchers.
Limitations:
1. Clomazone is a herbicide and can be toxic to plants and animals at high concentrations, making it difficult to use in certain experiments.
2. Clomazone can increase oxidative stress in cells, leading to DNA damage and cell death, which can affect the results of some experiments.
3. Clomazone has not been extensively studied in humans, making it difficult to extrapolate its effects to human physiology.
Future Directions
There are several future directions that research on 1-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one could take. Some of these include:
1. Further studies on the anti-cancer properties of Clomazone and its potential use in cancer therapy.
2. Studies on the neuroprotective properties of Clomazone and its potential use in the treatment of neurodegenerative diseases.
3. Studies on the effects of Clomazone on the microbiome and its potential use as a prebiotic.
4. Studies on the environmental impact of Clomazone and its potential use as a biopesticide.
Conclusion:
1-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one is a chemical compound that has been extensively researched for its potential use in various scientific applications. Its use as a herbicide has been well established, but its potential uses go beyond herbicidal properties. Research has shown that Clomazone has anti-cancer and neuroprotective properties, making it a useful tool for studying these diseases. However, its use in lab experiments has limitations, and further research is needed to fully understand its effects on human physiology.
Synthesis Methods
The synthesis of 1-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one involves the reaction of 4-chlorobenzaldehyde with 3-(trifluoromethyl)aniline in the presence of a base catalyst. The reaction takes place in a solvent such as ethanol or methanol and is typically carried out under reflux conditions. The resulting product is purified using techniques such as recrystallization or column chromatography.
Scientific Research Applications
1-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one has been extensively researched for its potential use in various scientific applications. Some of the areas where this compound has been found to be useful include:
1. Cancer Research: Studies have shown that Clomazone has anti-cancer properties and can inhibit the growth of cancer cells. It has been found to be particularly effective against breast cancer cells.
2. Neuroscience Research: Clomazone has been found to have neuroprotective properties and can protect neurons from damage caused by oxidative stress and inflammation. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
3. Agricultural Research: Clomazone is widely used as a herbicide in agriculture to control weeds in crops such as soybeans, cotton, and rice. Its use has been found to be effective in controlling weeds and improving crop yields.
properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-[3-(trifluoromethyl)anilino]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3NO/c17-13-6-4-11(5-7-13)15(22)8-9-21-14-3-1-2-12(10-14)16(18,19)20/h1-10,21H/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZOVNGNRUBYGE-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC=CC(=O)C2=CC=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N/C=C/C(=O)C2=CC=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5108295.png)

![5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid](/img/structure/B5108310.png)
![1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene](/img/structure/B5108313.png)
![dimethyl {1H-indol-3-yl[(4-nitrophenyl)amino]methyl}phosphonate](/img/structure/B5108322.png)
![2-(4-nitrophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5108325.png)

![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5108345.png)
![2-[(3,4-dimethylphenyl)amino]-7-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5108346.png)
![methyl 4-{[4-chloro-1-(2,4-dichlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]oxy}benzoate](/img/structure/B5108361.png)
![11-methyl-4-(2-methylbenzyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5108370.png)
